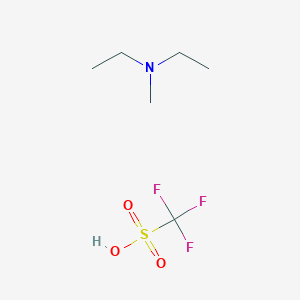![molecular formula C47H51F6IrN2P2- B6310323 TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98% CAS No. 1019853-00-9](/img/structure/B6310323.png)
TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98% is a useful research compound. Its molecular formula is C47H51F6IrN2P2- and its molecular weight is 1012.1 g/mol. The purity is usually 95%.
The exact mass of the compound TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98% is 1012.30609 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98% including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The compound Triphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]Ir(I) PF6 has not been directly identified in the research articles explored. However, the scientific exploration of similar compounds, particularly those involving iridium complexes, phosphine ligands, and imidazole derivatives, provides a foundation for understanding potential applications in catalysis, organic synthesis, and medicinal chemistry. Below, we summarize the scientific research applications of closely related compounds, providing insights into how our compound of interest might be utilized.
Catalytic Applications and Organic Synthesis
Transition-metal phosphors with cyclometalating ligands, such as those incorporating iridium complexes and phosphine ligands, are crucial in organic light emitting diodes (OLEDs) due to their high emissivity and tunable emission wavelengths. These complexes demonstrate significant potential in the field of opto-electronic applications, including displays and illumination devices. The ability to finely adjust ligand-centered pi-pi* electronic transitions allows for a broad tuning of emission wavelengths, making these complexes valuable in various technological applications (Chi & Chou, 2010).
Furthermore, the synthesis and transformation of phosphorylated derivatives of azoles, including imidazole derivatives, highlight the importance of such compounds in generating substances with insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity. These compounds are integral to the development of new drugs and therapeutic agents, showcasing the versatility and potential of phosphorus-containing nucleophiles in reactions with polyfluorinated organic compounds (Abdurakhmanova et al., 2018).
Medicinal Chemistry and Drug Discovery
Compounds featuring imidazole scaffolds, such as those in the structure of interest, are noted for their broad spectrum of biological activities. These activities have led to the development of drugs with significant clinical applications. The pharmacophore design of kinase inhibitors, for example, utilizes tri- and tetra-substituted imidazole scaffolds for selective inhibition of key proteins involved in inflammatory processes. This demonstrates the potential for compounds with imidazole rings to serve as critical components in the development of anti-inflammatory drugs (Scior et al., 2011).
Moreover, the exploration of imidazole derivatives for their antitumor activity has yielded active compounds that have progressed to preclinical testing stages. This underscores the significance of imidazole and phosphine-containing compounds in synthesizing agents with potential for treating various cancers (Iradyan et al., 2009).
特性
InChI |
InChI=1S/C21H24N2.C18H15P.C8H12.F6P.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-12H,1-6H3;1-15H;1-2,7-8H,3-6H2;;/q;;;-1;/b;;2-1-,8-7-;; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPFTBFLZGXXRS-JXNOXZOESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2[C]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51F6IrN2P2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1012.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019852-99-3 |
Source


|
| Record name | Triphenylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)


![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)




